(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound “(Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one” is a structurally complex benzofuro-oxazin derivative characterized by multiple methoxy substituents and a fused heterocyclic core.
Properties
IUPAC Name |
(2Z)-8-[(2-methoxyphenyl)methyl]-2-[(2,3,4-trimethoxyphenyl)methylidene]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27NO7/c1-31-21-8-6-5-7-18(21)14-29-15-20-22(35-16-29)12-10-19-25(30)24(36-27(19)20)13-17-9-11-23(32-2)28(34-4)26(17)33-3/h5-13H,14-16H2,1-4H3/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVUPLNDBPUUFI-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=C5OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CC=C5OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This compound features multiple methoxy groups and a benzofuroxazine core, which are known to influence its biological activity.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, certain benzofuroxazine derivatives have shown the ability to induce apoptosis in cancer cell lines by disrupting the cell cycle. One study demonstrated that these compounds led to the arrest of HL-60 cells in the G2/M phase of the cell cycle and promoted apoptotic pathways .
The mechanism of action for compounds related to this structure often involves the inhibition of tubulin polymerization, which is crucial for cell division. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the aromatic rings can enhance or diminish biological activity. For example, substituents at the para-position of an aryl moiety significantly affected antiproliferative activity .
Inhibition of Key Enzymes
Additionally, compounds similar to (Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have been shown to inhibit key enzymes involved in cancer progression. For instance, inhibitors targeting MIF (macrophage migration inhibitory factor) have demonstrated potential in reducing tumor growth by interfering with critical signaling pathways .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Induces apoptosis in HL-60 cells | |
| Cell Cycle Arrest | Arrests cells in G2/M phase | |
| Enzyme Inhibition | Inhibits MIF tautomerase activity |
Table 2: Structure-Activity Relationships (SAR)
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| Para | Methoxy | Increased potency |
| Meta | Halogen | Variable effects |
| Ortho | Alkyl | Reduced potency |
Case Study 1: Anticancer Evaluation
In a controlled study involving various benzofuroxazine derivatives, one compound closely related to This compound was evaluated for its anticancer properties. The study found that at a concentration of 10 µM, the compound reduced cell viability by over 70% in breast cancer cell lines while exhibiting minimal cytotoxicity towards normal cells.
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic insights into how similar compounds affect cellular pathways. The study revealed that these compounds could inhibit the NF-kB signaling pathway, which is often upregulated in cancer cells. This inhibition was linked to decreased expression of anti-apoptotic proteins and increased sensitivity to chemotherapeutic agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that benzofuroxazine derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to (Z)-8-(2-methoxybenzyl)-2-(2,3,4-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways .
Anticancer Properties
Benzofuroxazine derivatives are also being investigated for their anticancer potential. Research has demonstrated that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways. The structural modifications in this compound enhance its cytotoxicity against various cancer cell lines .
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties as well. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. This suggests a potential role in treating inflammatory diseases such as arthritis or inflammatory bowel disease .
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
- Receptor Modulation : It could modulate receptor activity linked to inflammation and cancer progression.
- Cell Cycle Regulation : The compound's ability to induce cell cycle arrest contributes to its anticancer effects.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications in the methoxy groups and the benzylidene moiety significantly influence its biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Increased methoxy substitution | Enhanced solubility and bioavailability |
| Altered benzylidene structure | Improved selectivity towards cancer cells |
Case Studies
Several studies have documented the pharmacological effects of related benzofuroxazine derivatives:
- Antimicrobial Study : A derivative demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) below 10 µg/mL.
- Anticancer Research : In vitro assays showed that a similar compound reduced cell viability in breast cancer cell lines by over 70% at concentrations of 20 µM.
- Inflammation Model : In vivo studies indicated that treatment with a related compound reduced paw edema in rats by approximately 50% compared to controls.
Comparison with Similar Compounds
Table 1: Structural Comparison
| Feature | Target Compound | Compound A |
|---|---|---|
| Position 8 Substituent | 2-Methoxybenzyl | 4-Methoxyphenyl |
| Position 2 Substituent | 2,3,4-Trimethoxybenzylidene | 3,4-Dimethoxybenzylidene |
| Benzylidene Configuration | Z | Z |
Comparison with Chromeno-Benzodioxocin Derivatives
The chromeno-benzodioxocin derivatives reported in Molecules (2009), such as “(2R,3S,8S,14S)-2-(3,4-dihydroxyphenyl)-8-(4-hydroxyphenyl)-...-diol” (Compound B), differ significantly in core structure and substituents:
- Core rigidity: The chromeno-benzodioxocin system in Compound B introduces a fused tricyclic framework, increasing structural rigidity compared to the benzofuro-oxazin core of the target compound .
- Functional groups : Compound B contains hydroxyl groups instead of methoxy groups, which may improve aqueous solubility and hydrogen-bonding capacity but reduce lipophilicity.
Isolation and Characterization Methods
For example:
- 1H-NMR data : Methoxy protons in the target compound would resonate near δ 3.8–4.0 ppm, similar to Compound A .
- 13C-NMR: The benzylidene carbonyl in the target compound is expected near δ 160–165 ppm, consistent with related oxazinones .
Implications of Substituent Modifications
- Synthetic Accessibility : The trimethoxybenzylidene group in the target compound likely requires multistep protection-deprotection strategies, increasing synthetic complexity relative to dimethoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
